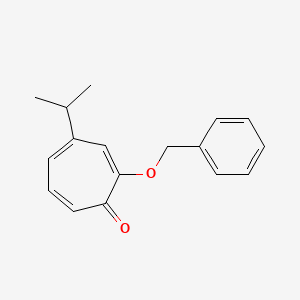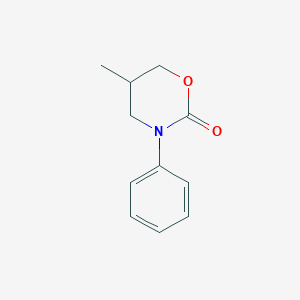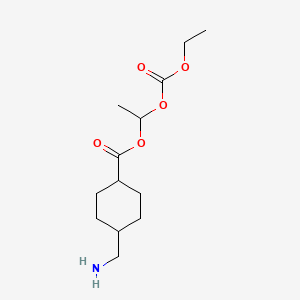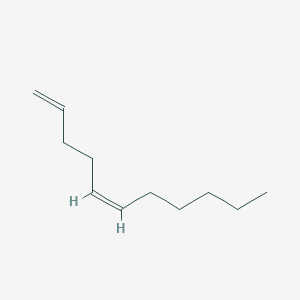
(Z)-1,5-Undecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,5-Undecadiene is an organic compound with the molecular formula C11H20 It is a type of diene, which means it contains two double bonds The “Z” designation indicates the geometric configuration of the double bonds, where the higher priority substituents on each carbon of the double bond are on the same side
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-1,5-Undecadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method is the cross-metathesis reaction, which involves the reaction of two alkenes in the presence of a catalyst to form the diene.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes to form alkenes, which can then be further processed to form dienes. The reaction typically requires high temperatures and the presence of a metal catalyst such as platinum or palladium.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-1,5-Undecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Reduction of this compound can lead to the formation of alkanes. Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is typically used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Halogenation is a common example, where halogens such as chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), and Lewis acids.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
(Z)-1,5-Undecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mécanisme D'action
The mechanism by which (Z)-1,5-Undecadiene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s double bonds are key reactive sites. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In biological systems, the compound may interact with specific receptors or enzymes, although the exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
(E)-1,5-Undecadiene: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
1,5-Hexadiene: A shorter chain diene with similar reactivity.
1,7-Octadiene: Another diene with a different chain length.
Uniqueness: (Z)-1,5-Undecadiene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. The “Z” configuration can lead to different physical properties and reactivity compared to its “E” isomer and other dienes with different chain lengths.
Propriétés
Numéro CAS |
106051-44-9 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
(5Z)-undeca-1,5-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,9,11H,1,4-8,10H2,2H3/b11-9- |
Clé InChI |
RVJZHJPKLYEVOX-LUAWRHEFSA-N |
SMILES isomérique |
CCCCC/C=C\CCC=C |
SMILES canonique |
CCCCCC=CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
phosphanium](/img/structure/B14343243.png)

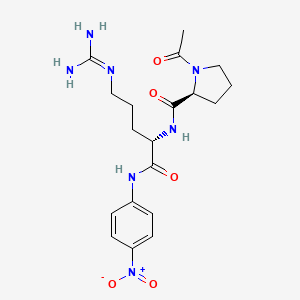
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)


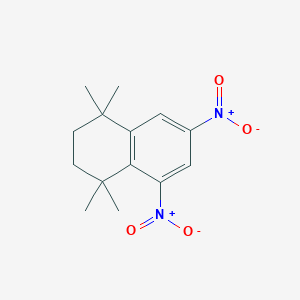
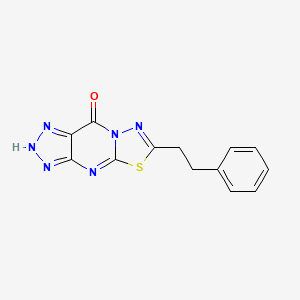
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
